molecular formula C18H19N3O2S B2857735 (E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide CAS No. 2034997-84-5

(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2857735
CAS No.: 2034997-84-5
M. Wt: 341.43
InChI Key: JYFCQJUZYIXAMP-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide is a useful research compound. Its molecular formula is C18H19N3O2S and its molecular weight is 341.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Compounds structurally related to "(E)-N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-(furan-2-yl)acrylamide" have been synthesized and characterized, demonstrating the versatility of pyrazole derivatives in organic chemistry. For example, Singh et al. (2014) synthesized a pyrrole chalcone derivative and explored its molecular electrostatic potential surface (MEP), natural bond orbital interactions (NBO), and vibrational analysis, highlighting the compound's potential for forming dimers with multiple interactions (Singh, Rawat, & Sahu, 2014).

Chemical Reactions and Mechanisms

Research into the chemical reactivity of related compounds has provided insights into regioselective synthesis, cyclization reactions, and the formation of functionalized heterocycles. For instance, Hassaneen and Shawali (2013) discussed the regioselective synthesis of functionalized 3,4'-bis-(pyrazolyl)ketones and their reaction with hydrazine hydrate, showcasing the compounds' versatility in synthesizing various heterocyclic compounds (Hassaneen & Shawali, 2013).

Antimicrobial and Antitumor Activities

Several studies have evaluated the antimicrobial and antitumor activities of pyrazole derivatives, indicating their potential in pharmacological applications. For example, Zaki, Al-Gendey, and Abdelhamid (2018) synthesized new pyridine and thioamide derivatives, demonstrating significant antimicrobial and antitumor activities, highlighting their potential as therapeutic agents (Zaki, Al-Gendey, & Abdelhamid, 2018).

Molecular Docking and DFT Studies

Molecular docking and density functional theory (DFT) studies have been employed to understand the interaction mechanisms and stability of these compounds, providing a basis for further drug design and optimization. Nassar, Atta-Allah, and Elgazwy (2015) conducted molecular modeling studies on novel pyrazolo[3,4-d]pyrimidine derivatives, illustrating their potential as anti-tumor agents through effective binding with target proteins (Nassar, Atta-Allah, & Elgazwy, 2015).

Properties

IUPAC Name

(E)-N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-(furan-2-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-13-18(15-7-11-24-12-15)14(2)21(20-13)9-8-19-17(22)6-5-16-4-3-10-23-16/h3-7,10-12H,8-9H2,1-2H3,(H,19,22)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYFCQJUZYIXAMP-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CO2)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CO2)C)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.